The synthesis of Beta-Amyloid (11-17) typically employs solid-phase peptide synthesis methods. The process involves several key steps:
Technical details include monitoring the synthesis through ninhydrin tests after each coupling cycle to confirm successful reactions and employing mass spectrometry for final product verification .
The molecular structure of Beta-Amyloid (11-17) features a sequence of seven amino acids: Valine-Leucine-Valine-Phenylalanine-Alanine-Glutamic Acid-Histidine. Its structure is characterized by a high tendency to adopt beta-sheet conformations, which are crucial for its aggregation properties.
Data regarding its molecular weight and formula indicate:
The presence of hydrophobic residues enhances its aggregation potential, contributing to the formation of fibrils that are toxic to neurons .
Beta-Amyloid (11-17) undergoes several significant chemical reactions, primarily involving aggregation into oligomers and fibrils. These reactions can be influenced by environmental factors such as pH and ionic strength:
Technical details include using thioflavin T assays to quantify fibril formation and employing Fourier-transform infrared spectroscopy to analyze structural changes during aggregation .
The mechanism by which Beta-Amyloid (11-17) exerts its effects involves several pathways:
Data from various studies indicate that even low concentrations of oligomeric forms can significantly impact synaptic function and lead to cognitive deficits observed in Alzheimer's disease .
Physical Properties:
Chemical Properties:
Relevant analyses often include circular dichroism spectroscopy to assess secondary structure content and mass spectrometry for molecular characterization .
Beta-Amyloid (11-17) has significant scientific applications:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3